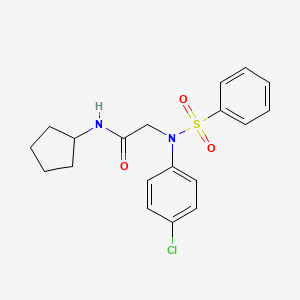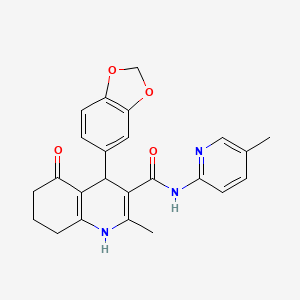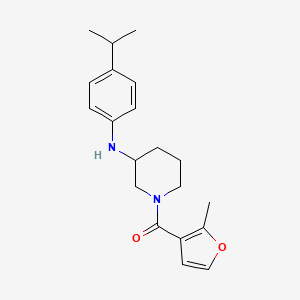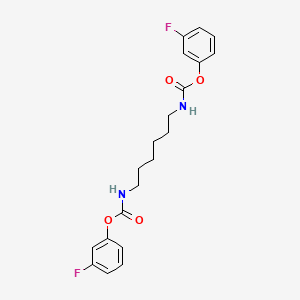
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide, also known as CPPG, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. CPPG is a selective antagonist of metabotropic glutamate receptor 5 (mGluR5), which is a type of receptor that plays a crucial role in regulating the activity of glutamate, a neurotransmitter that is involved in various physiological and pathological processes in the brain.
Mecanismo De Acción
The mechanism of action of N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide involves the selective inhibition of mGluR5, which leads to a decrease in the activity of glutamate in the brain. Glutamate is a neurotransmitter that is involved in various physiological and pathological processes, such as learning and memory, synaptic plasticity, and neurotoxicity. The inhibition of mGluR5 by N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide can modulate these processes and lead to beneficial effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide are mainly related to the modulation of glutamate activity in the brain. Studies have shown that the inhibition of mGluR5 by N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide can reduce the release of glutamate, increase the uptake of glutamate, and modulate the activity of downstream signaling pathways. These effects can lead to a reduction in neuroinflammation, oxidative stress, and neuronal damage, which are commonly observed in various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments include its high potency, selectivity, and specificity for mGluR5. N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide can be used to selectively inhibit mGluR5 without affecting other glutamate receptors, which can lead to more accurate and reliable results. The limitations of using N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments include its cost, availability, and potential off-target effects. N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide is a relatively expensive compound and may not be readily available in some research settings. In addition, N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide and mGluR5. One direction is the development of more potent and selective mGluR5 antagonists, which can lead to more effective treatments for neurological and psychiatric disorders. Another direction is the investigation of the role of mGluR5 in other physiological and pathological processes, such as pain, inflammation, and metabolism. Finally, the development of novel delivery methods for N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide, such as nanotechnology-based approaches, can enhance its therapeutic potential and reduce its side effects.
Métodos De Síntesis
The synthesis of N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The most commonly used method for the synthesis of N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide is the solid-phase peptide synthesis (SPPS) technique, which involves the stepwise assembly of amino acids on a solid support. The SPPS method allows for the production of high-quality N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide with high purity and yield.
Aplicaciones Científicas De Investigación
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in the field of neuroscience. One of the main areas of research is the role of mGluR5 in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that the inhibition of mGluR5 by N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide can reduce the accumulation of toxic proteins and improve cognitive function in animal models of these diseases.
Another area of research is the role of mGluR5 in drug addiction and psychiatric disorders, such as depression and anxiety. Studies have shown that the inhibition of mGluR5 by N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide can reduce drug-seeking behavior and improve mood in animal models of addiction and depression.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-15-10-12-17(13-11-15)22(14-19(23)21-16-6-4-5-7-16)26(24,25)18-8-2-1-3-9-18/h1-3,8-13,16H,4-7,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEXUJASAHALIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5030953.png)
![N~1~-(2-methoxybenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5030971.png)

![ethyl 7-chloro-8-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate hydrochloride](/img/structure/B5030984.png)

![5-acetyl-4-(3-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5030987.png)

![1-(2,6-difluorobenzyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5031006.png)
![N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5031011.png)
![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5031014.png)



![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B5031034.png)